molecular formula C15H12BrNO2 B15163609 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 142958-14-3

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B15163609
CAS No.: 142958-14-3
M. Wt: 318.16 g/mol
InChI Key: GVHAWSNEOOHVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromopyridin-2-yl ketone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(6-Fluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(6-Iodopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Comparison

Compared to its analogs with different halogen substituents (chlorine, fluorine, iodine), 1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one may exhibit unique reactivity and biological activity due to the specific electronic and steric effects of the bromine atom. These differences can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

142958-14-3

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12BrNO2/c1-19-12-8-5-11(6-9-12)7-10-14(18)13-3-2-4-15(16)17-13/h2-10H,1H3

InChI Key

GVHAWSNEOOHVFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.